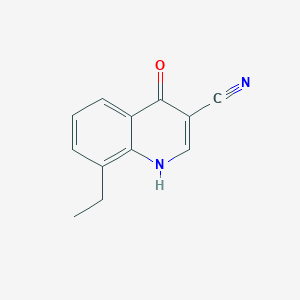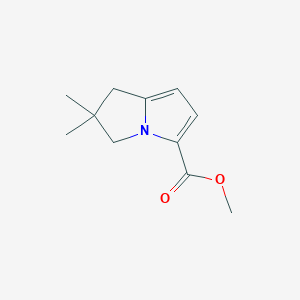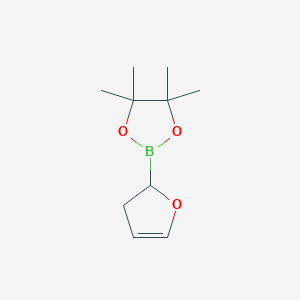![molecular formula C11H9N3O B11901339 Imidazo[1,2-c]quinazolin-2(3H)-one, 3-methyl- CAS No. 61381-31-5](/img/structure/B11901339.png)
Imidazo[1,2-c]quinazolin-2(3H)-one, 3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylimidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines This compound is characterized by a fused ring system consisting of an imidazole ring and a quinazoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylimidazo[1,2-c]quinazolin-2(3H)-one typically involves the condensation of benzylamines with 2-methylquinazolin-4(3H)-ones. This reaction is promoted by iodine and proceeds via a tandem oxidative condensation mechanism. The reaction conditions are metal-free and utilize molecular oxygen as the terminal oxidant, making the process environmentally friendly .
Industrial Production Methods
While specific industrial production methods for 3-methylimidazo[1,2-c]quinazolin-2(3H)-one are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of green chemistry principles, such as metal-free conditions and molecular oxygen, is advantageous for industrial applications.
化学反応の分析
Types of Reactions
3-Methylimidazo[1,2-c]quinazolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Iodine and molecular oxygen are commonly used as oxidizing agents.
Reduction: Common reducing agents include hydrogen gas and metal catalysts.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various functionalized imidazoquinazolines, which can have different biological and chemical properties .
科学的研究の応用
3-Methylimidazo[1,2-c]quinazolin-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 3-methylimidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K), leading to epigenetic modifications and altered signaling pathways in cancer cells . These interactions disrupt cellular processes, resulting in antiproliferative effects.
類似化合物との比較
Similar Compounds
3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine: A quinoxaline derivative with similar structural features.
Imidazo[1,5-a]pyridine derivatives: Compounds with a similar imidazo ring system but different fused ring structures.
Uniqueness
3-Methylimidazo[1,2-c]quinazolin-2(3H)-one is unique due to its specific ring fusion and the presence of a methyl group at the 3-position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
61381-31-5 |
|---|---|
分子式 |
C11H9N3O |
分子量 |
199.21 g/mol |
IUPAC名 |
3-methyl-3H-imidazo[1,2-c]quinazolin-2-one |
InChI |
InChI=1S/C11H9N3O/c1-7-11(15)13-10-8-4-2-3-5-9(8)12-6-14(7)10/h2-7H,1H3 |
InChIキー |
WTILFXBOASEDIB-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)N=C2N1C=NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Aminooxy)acetyl]-piperidine monohydrochloride](/img/structure/B11901269.png)








![9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11901300.png)



